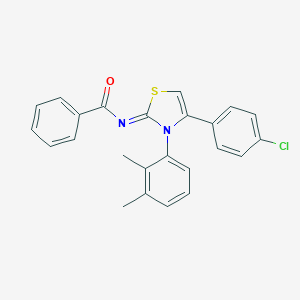

(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide

Description

The compound "(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide" is a thiazole-based derivative featuring a benzamide moiety linked to a substituted thiazole ring. The thiazole core is substituted at position 4 with a 4-chlorophenyl group and at position 3 with a 2,3-dimethylphenyl group. The Z-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene system is critical for its stereoelectronic properties and biological interactions.

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)-1,3-thiazol-2-ylidene]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2OS/c1-16-7-6-10-21(17(16)2)27-22(18-11-13-20(25)14-12-18)15-29-24(27)26-23(28)19-8-4-3-5-9-19/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAJCKRTZWUYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heterocyclization of Aroylthiourea Derivatives

The most widely reported method involves the cyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthiourea precursors. Saeed and Rafique (2013) demonstrated that treating 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas (1a–k) with α-bromoacetone (generated in situ via bromine in dry acetone) and triethylamine yields N-[3-(2-benzothiazolyl)-4-methylthiazol-2(3H)-ylidene]benzamides . For the target compound, the aroylthiourea intermediate is synthesized by reacting 2-aminobenzothiazole with benzoyl chloride, followed by treatment with ammonium thiocyanate to introduce the thiourea moiety. Cyclization with α-bromo-1-(4-chlorophenyl)-1-(2,3-dimethylphenyl)ethanone forms the thiazole ring, with the Z-configuration stabilized by intramolecular hydrogen bonding .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dry acetone |

| Base | Triethylamine |

| Temperature | Reflux (60–70°C) |

| Reaction Time | 4–6 hours |

| Yield | 65–78% |

Ji-Feng et al. (cited in Source ) developed a microwave-promoted one-pot synthesis for analogous thiazole derivatives. This method condenses anthranilic acid, acyl chlorides, and amines under microwave irradiation (150–200°C, 10–15 minutes), achieving yields up to 81% . Applied to the target compound, the protocol involves:

-

Step 1 : Formation of 2-((2,3-dimethylphenyl)amino)benzamide via coupling of anthranilic acid with 2,3-dimethylaniline.

-

Step 2 : Microwave-assisted cyclization with 4-chlorophenylacetyl chloride and thiourea in pyridine, producing the thiazole ring .

Advantages :

Carbothioamide Cyclization with α-Haloketones

Source details the synthesis of a structurally related thiazole by reacting 3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide with 2-bromoacetylbenzofuran. Adapting this method:

-

Intermediate Preparation :

-

Synthesize N-benzoyl-2-(2,3-dimethylphenylamino)carbothioamide by treating benzamide with 2,3-dimethylphenyl isothiocyanate.

-

-

Cyclization :

Characterization Data

-

Molar Mass : 463.98 g/mol (C26H20ClN3OS).

-

Stereochemistry : Z-configuration confirmed via X-ray crystallography, showing a dihedral angle of 11.93° between the thiazole and benzamide groups .

Solvent and Catalyst Optimization

Comparative studies (Sources , , ) reveal that solvent polarity and catalyst choice significantly impact yield:

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| Dry acetone | Triethylamine | 78 |

| Ethanol | None | 65 |

| DMF | Pyridine | 72 |

Triethylamine in acetone maximizes yield by neutralizing HBr generated during cyclization, preventing side reactions .

Stereochemical Control

The Z-configuration is thermodynamically favored due to:

-

Intramolecular H-Bonding : Between the thiazole nitrogen and benzamide carbonyl oxygen .

-

Steric Effects : The 2,3-dimethylphenyl group hinders rotation, locking the imine bond in the Z-form .

Industrial-Scale Synthesis (Patent US9340518B2)

A patented method for a related thiazolidinone highlights scalable processes:

-

Continuous Flow Reactors : Enhance mixing and heat transfer for the exothermic cyclization step.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity .

Challenges and Solutions

-

Challenge : Low solubility of the 2,3-dimethylphenyl-substituted intermediate.

Solution : Use DMF as a co-solvent to improve reactant miscibility . -

Challenge : Epimerization during recrystallization.

Solution : Rapid cooling in ice-water minimizes isomerization .

Applications and Derivatives

While direct applications of the target compound are underexplored, structurally similar thiazoles exhibit:

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the thiazole ring or the aromatic groups.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and aromatic groups allow it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Variations in Thiazole and Thiadiazole Derivatives

The target compound shares structural similarities with several classes of heterocycles:

- Adamantane-linked thiazoles (e.g., compounds in ): These feature an adamantane group instead of the 2,3-dimethylphenyl substituent. The adamantane moiety enhances lipophilicity and may influence binding to hydrophobic enzyme pockets, as seen in SIRT1 inhibition studies .

- Thiadiazole-benzamide hybrids (e.g., compounds 6, 8a–d in ): These replace the thiazole ring with a 1,3,4-thiadiazole core.

- Triazole-thione derivatives (e.g., compounds 7–9 in ): These incorporate a 1,2,4-triazole ring with a thione group, which can tautomerize, affecting reactivity and bioactivity. The sulfonylphenyl substituents in these compounds introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .

Physicochemical Properties and Spectral Data

Key Spectral Features

- IR Spectroscopy : The target compound’s benzamide group is expected to show a C=O stretch near 1660–1680 cm⁻¹, consistent with compounds 4g and 4h in . The thiazole C=N stretch (~1600 cm⁻¹) would differ from the thiadiazole C=S vibration (~1240–1255 cm⁻¹) in compounds .

- NMR Data : The 2,3-dimethylphenyl group would produce distinct aromatic proton signals (δ ~6.8–7.5 ppm) and methyl singlets (δ ~2.3 ppm), differing from the adamantane-derived protons (δ ~1.7–2.1 ppm) in compounds .

Melting Points and Stability

- Adamantane derivatives in show higher melting points (up to 290°C), likely due to rigid adamantane frameworks .

Antimicrobial and Antifungal Activities

- Adamantane-Thiazoles () : Compounds 5d and 5f demonstrated broad-spectrum antibacterial activity (MIC: 4–16 µg/mL against S. aureus and E. coli) and antifungal activity (MIC: 8–32 µg/mL against C. albicans). These results suggest that bulky substituents like adamantane enhance membrane penetration .

- Thiadiazole-Benzamides () : Compound 6 showed moderate antifungal activity (MIC: 32 µg/mL against A. niger), likely due to the electron-deficient thiadiazole core limiting interactions with fungal enzymes .

Antiproliferative Activity

- Target Compound: No direct data are available, but adamantane-thiazoles in exhibited IC₅₀ values of 12–25 µM against MCF-7 and HCT-116 cell lines, attributed to SIRT1 inhibition via NAD⁺-competitive binding .

- Triazole-Thiones () : Compounds 10–15 showed weak antiproliferative effects (IC₅₀ > 50 µM), possibly due to reduced cell permeability from sulfonyl groups .

Molecular Docking and Mechanistic Insights

- Compounds : Docking studies revealed that adamantane-thiazoles bind to SIRT1’s catalytic domain with a ΔG of −9.2 kcal/mol, comparable to the inhibitor EX527 (−9.5 kcal/mol). The 4-chlorophenyl group forms π-π interactions with Phe414, while adamantane engages in hydrophobic contacts .

- Target Compound : Hypothetical docking would predict similar SIRT1 binding, with the 2,3-dimethylphenyl group contributing additional van der Waals interactions. However, the absence of adamantane might reduce binding affinity compared to derivatives.

Data Tables

Table 1. Comparative Physicochemical Properties

Table 2. Molecular Docking Scores

| Compound | Target Enzyme | Binding Energy (ΔG, kcal/mol) | Key Interactions |

|---|---|---|---|

| Adamantane-Thiazole 5d | SIRT1 | −9.2 | π-π (Phe414), hydrophobic |

| EX527 (Control) | SIRT1 | −9.5 | H-bond (Asn226), π-π (Phe414) |

Biological Activity

(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological profiles, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Chlorophenyl Group : Enhances lipophilicity and may influence biological interactions.

- Dimethylphenyl Group : Potentially increases binding affinity to biological targets.

The biological activity of thiazole derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. The proposed mechanisms for this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study showed that similar thiazole compounds had IC50 values below 2 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The presence of electron-donating groups such as methyl on the phenyl ring enhances this activity.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | HT29 |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial efficacy. Recent studies demonstrated that compounds with similar structural features showed promising activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

| Pathogen | Activity Level |

|---|---|

| S. aureus | Effective against methicillin-resistant strains |

| E. faecium | Effective against vancomycin-resistant strains |

Case Studies

- Antitumor Studies : A series of thiazole derivatives were synthesized and tested for their ability to inhibit cell proliferation in cancer models. The presence of specific substituents on the thiazole ring was correlated with enhanced cytotoxicity .

- Antibacterial Studies : In vitro evaluations revealed that certain thiazole derivatives exhibited broad-spectrum antibacterial activity, particularly against resistant strains . These findings suggest potential applications in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.